Cefotiam hexetil hydrochloride Cefotiam hexetil hydrochloride Cefotiam hexetil dihydrochloride is the dihydrochloride salt of cefotiam 1-(cyclohexyloxycarbonyloxy)ethyl ester. It is used as a prodrug for cefotiam. It has a role as an antibacterial drug and a prodrug. It contains a cefotiam hexetil ester. It is functionally related to a cefotiam.
Cefotiam Hexetil Hydrochloride is the hydrochloride salt of cefotiam hexetil, an ester prodrug of cefotiam for parenteral use. Cefotiam is a semi-synthetic, beta-lactam cephalosporin antibiotic with antibacterial activity. After administration of cefotiam hexetil hydrochloride the ester bond is cleaved, releasing active cefotiam.
Brand Name: Vulcanchem
CAS No.: 95840-69-0
VCID: VC13633663
InChI: InChI=1S/C27H37N9O7S3.2ClH/c1-15(42-27(40)43-18-7-5-4-6-8-18)41-24(39)21-16(13-46-26-31-32-33-35(26)10-9-34(2)3)12-44-23-20(22(38)36(21)23)30-19(37)11-17-14-45-25(28)29-17;;/h14-15,18,20,23H,4-13H2,1-3H3,(H2,28,29)(H,30,37);2*1H/t15?,20-,23-;;/m1../s1
SMILES: CC(OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5.Cl.Cl
Molecular Formula: C27H39Cl2N9O7S3
Molecular Weight: 768.8 g/mol

Cefotiam hexetil hydrochloride

CAS No.: 95840-69-0

Cat. No.: VC13633663

Molecular Formula: C27H39Cl2N9O7S3

Molecular Weight: 768.8 g/mol

* For research use only. Not for human or veterinary use.

Cefotiam hexetil hydrochloride - 95840-69-0

Specification

CAS No. 95840-69-0
Molecular Formula C27H39Cl2N9O7S3
Molecular Weight 768.8 g/mol
IUPAC Name 1-cyclohexyloxycarbonyloxyethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride
Standard InChI InChI=1S/C27H37N9O7S3.2ClH/c1-15(42-27(40)43-18-7-5-4-6-8-18)41-24(39)21-16(13-46-26-31-32-33-35(26)10-9-34(2)3)12-44-23-20(22(38)36(21)23)30-19(37)11-17-14-45-25(28)29-17;;/h14-15,18,20,23H,4-13H2,1-3H3,(H2,28,29)(H,30,37);2*1H/t15?,20-,23-;;/m1../s1
Standard InChI Key FFSANQNELHESQJ-LWBICVDYSA-N
Isomeric SMILES CC(OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5.Cl.Cl
SMILES CC(OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5.Cl.Cl
Canonical SMILES CC(OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, cefotiam hexetil exhibits high solubility in aqueous solutions, making it suitable for oral and parenteral formulations. Stability studies indicate degradation under alkaline conditions (pH > 8.0) due to β-lactam ring hydrolysis, necessitating storage at controlled pH (4.0–6.0) .

Pharmacological Profile

Mechanism of Action

Cefotiam hexetil hydrochloride acts as a prodrug, undergoing esterase-mediated conversion to cefotiam, which inhibits bacterial cell wall synthesis via irreversible binding to PBPs . This interaction disrupts peptidoglycan cross-linking, leading to osmotic lysis. The parent compound demonstrates affinity for PBP 1A/1B and PBP 3 in Gram-negative bacteria, with minimal activity against PBP 2a in methicillin-resistant Staphylococcus aureus (MRSA) .

Antimicrobial Spectrum

Cefotiam exhibits broad-spectrum activity, with MIC90 values against key pathogens as follows:

OrganismMIC90 (μg/mL)Susceptibility Breakpoint (μg/mL)
Streptococcus pneumoniae0.5≤1 (Susceptible)
Haemophilus influenzae2≤4 (Susceptible)
Escherichia coli8≤8 (Susceptible)
Klebsiella pneumoniae16≤16 (Susceptible)

Data synthesized from multiple susceptibility studies .

Notably, cefotiam lacks activity against Pseudomonas aeruginosa (MIC90 > 128 μg/mL) and Enterococcus faecium .

Pharmacokinetics and Metabolism

Absorption and Bioavailability

Following oral administration, cefotiam hexetil hydrochloride achieves peak plasma concentrations (Cmax) of 18.8 mg/L within 2–3 hours, with a bioavailability of 75–82% relative to intravenous cefotiam . Hydrolysis in intestinal mucosa and liver yields active cefotiam, detectable in plasma within 30 minutes .

Distribution and Elimination

Cefotiam demonstrates a volume of distribution (Vd) of 0.3 L/kg, indicating preferential distribution to extracellular fluid. Protein binding is 38–45%, primarily to albumin . Elimination follows biphasic kinetics:

  • Distribution half-life (t1/2α): 0.5 hours

  • Terminal half-life (t1/2β): 1.5 hours

Renal excretion accounts for 85% of the administered dose, with 70% as unchanged cefotiam and 15% as inactive metabolites . Dose adjustments are recommended for patients with creatinine clearance <30 mL/min .

Approved Indications and Usage

Cefotiam hexetil hydrochloride is approved in Japan and the European Union for:

  • Respiratory tract infections: Acute bronchitis, community-acquired pneumonia

  • Urinary tract infections: Cystitis, pyelonephritis

  • Surgical prophylaxis: Colorectal, hepatobiliary procedures

Dosage guidelines vary by indication:

IndicationDoseFrequencyDuration
Uncomplicated cystitis200 mgbid3 days
Pyelonephritis200 mgbid7–10 days
Surgical prophylaxis400 mgpre-opSingle dose

Adapted from regulatory approvals .

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